molecular formula C20H17F2N5O4S B6225424 (3R)-N-{2-cyano-4-fluoro-3-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)oxy]phenyl}-3-fluoropyrrolidine-1-sulfonamide CAS No. 2649372-20-1

(3R)-N-{2-cyano-4-fluoro-3-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)oxy]phenyl}-3-fluoropyrrolidine-1-sulfonamide

Cat. No.: B6225424
CAS No.: 2649372-20-1
M. Wt: 461.4 g/mol
InChI Key: ZUXPFTYMSHPRQX-GFCCVEGCSA-N
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Description

The compound (3R)-N-{2-cyano-4-fluoro-3-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)oxy]phenyl}-3-fluoropyrrolidine-1-sulfonamide features a multi-functionalized structure with several pharmacologically relevant motifs:

  • Fluorinated aromatic rings: The 4-fluoro and 3-fluorophenyl groups enhance metabolic stability and membrane permeability .
  • Sulfonamide group: A common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors) and pesticides .
  • Quinazolinone moiety: Found in kinase inhibitors (e.g., EGFR inhibitors) and anticancer agents due to its heterocyclic rigidity and hydrogen-bonding capacity.
  • Cyanogroup: Improves binding affinity via electron-withdrawing effects and dipole interactions.

Properties

CAS No.

2649372-20-1

Molecular Formula

C20H17F2N5O4S

Molecular Weight

461.4 g/mol

IUPAC Name

(3R)-N-[2-cyano-4-fluoro-3-(3-methyl-4-oxoquinazolin-6-yl)oxyphenyl]-3-fluoropyrrolidine-1-sulfonamide

InChI

InChI=1S/C20H17F2N5O4S/c1-26-11-24-17-4-2-13(8-14(17)20(26)28)31-19-15(9-23)18(5-3-16(19)22)25-32(29,30)27-7-6-12(21)10-27/h2-5,8,11-12,25H,6-7,10H2,1H3/t12-/m1/s1

InChI Key

ZUXPFTYMSHPRQX-GFCCVEGCSA-N

Isomeric SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)OC3=C(C=CC(=C3C#N)NS(=O)(=O)N4CC[C@H](C4)F)F

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)OC3=C(C=CC(=C3C#N)NS(=O)(=O)N4CCC(C4)F)F

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone core is typically synthesized via cyclocondensation of methyl anthranilate with urea or thiourea derivatives under acidic conditions. A solvent-free approach reported by achieves 85–92% yields for analogous thiadiazoloquinazolinones using ammonium acetate as a catalyst at 120°C. For the 3-methyl variant, N-methylation is performed prior to cyclization using methyl iodide in the presence of a base (e.g., K₂CO₃).

Regioselective Functionalization at C6

Nitration of 3-methylquinazolin-4-one with fuming HNO₃ (sp. gr. 1.5) at 0–5°C introduces a nitro group at C6, which is subsequently reduced to an amine using H₂/Pd-C. Diazotization and hydrolysis yield the 6-hydroxy derivative, pivotal for ether bond formation.

Synthesis of 3-Fluoropyrrolidine-1-Sulfonamide

Asymmetric Fluorination of Pyrrolidine

The (3R)-configuration is achieved via chiral resolution or catalytic asymmetric synthesis. A reported method involves:

  • Ring-opening of epichlorohydrin with NH₃ to form 3-chloropyrrolidine.

  • Nucleophilic fluorination using KF in the presence of a crown ether, yielding racemic 3-fluoropyrrolidine.

  • Enantiomeric resolution via diastereomeric salt formation with L-tartaric acid.

Sulfonamide Installation

Sulfonylation of 3-fluoropyrrolidine is accomplished using sulfonyl fluorides under mild conditions. Li et al. demonstrated that sulfonyl fluorides react with amines in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) and calcium triflimide at room temperature, achieving >90% yields. This method avoids stoichiometric bases and minimizes racemization.

Assembly of the Aromatic Linker and Final Coupling

Synthesis of 2-Cyano-4-Fluoro-3-Hydroxyphenyl Intermediate

  • Nitration of 4-fluorophenol introduces a nitro group at C3.

  • Cyanation via Rosenmund-von Braun reaction with CuCN in DMF at 150°C.

  • Nitro reduction to an amine followed by diazotization and hydrolysis yields the 3-hydroxyphenyl derivative.

Ether Bond Formation

Coupling the quinazolin-6-ol with the activated aryl bromide (e.g., using Mitsunobu conditions or CuI/L-proline catalysis) installs the ether linkage. Jiang’s group reported a copper-catalyzed three-component reaction for analogous systems, achieving 78–85% yields under aerobic conditions.

Final Sulfonamide Coupling

The aryl amine intermediate is reacted with 3-fluoropyrrolidine-1-sulfonyl chloride in the presence of pyridine or DMAP, followed by chromatographic purification to isolate the (3R)-enantiomer.

Process Optimization and Green Chemistry Considerations

Catalytic Systems for Sulfonamide Formation

Comparative analysis of sulfonylation methods:

MethodCatalystTemperatureYield (%)Byproducts
Sulfonyl fluorides + DABCOCa(NTf₂)₂RT92Minimal
Sulfonyl chlorides + PyNMP120–150°C85Bis-sulfonamides (5%)
Three-component couplingCuI/L-proline80°C88<2%

The use of sulfonyl fluorides with calcium triflimide emerges as superior due to ambient conditions and high functional group tolerance.

Solvent-Free Quinazolinone Synthesis

Marset et al. demonstrated that deep eutectic solvents (DES) reduce waste generation in heterocyclic synthesis, though solvent-free conditions reported by achieve comparable yields (88%) with lower energy input.

Stereochemical Control and Analytical Validation

Chiral HPLC (Chiralpak IC column, hexane/EtOH 90:10) confirms enantiomeric excess (>99% ee) for the (3R)-isomer. X-ray crystallography of the final compound (patent US20240199585) validates the absolute configuration .

Chemical Reactions Analysis

Types of Reactions: B-Raf IN 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties.

Common Reagents and Conditions: Common reagents used in the reactions involving B-Raf IN 2 include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions involving B-Raf IN 2 depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in various substituted compounds with enhanced biological activity .

Scientific Research Applications

B-Raf IN 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the inhibition of the B-Raf protein and its effects on the MAPK signaling pathway. This research is crucial for developing new cancer therapies and understanding the mechanisms of drug resistance .

In addition to cancer research, B-Raf IN 2 is also used in studies related to cell growth, differentiation, and apoptosis. Its ability to selectively inhibit the B-Raf protein makes it a valuable tool for investigating various cellular processes and signaling pathways .

Mechanism of Action

B-Raf IN 2 exerts its effects by binding to the C-terminus of the kinase domain of the B-Raf protein. This binding inhibits the downstream pathways of the MAPK signaling cascade, which is crucial for cell division and differentiation. The compound is particularly effective against the B-Raf V600E mutation, which is commonly found in various cancers such as melanoma, colorectal, ovarian, and thyroid cancer .

Comparison with Similar Compounds

Key Research Findings and Implications

Fluorination Patterns : Fluorine atoms in the target compound and analogs enhance metabolic stability and target binding, critical for both pharmaceuticals and pesticides .

Sulfonamide vs. Carboxamide : Sulfonamides (target compound, ) are more acidic than carboxamides (), influencing solubility and protein interactions.

Heterocyclic Cores: The quinazolinone in the target compound may confer kinase-inhibitory properties, whereas chromen-4-one () or pyridazine () cores suggest divergent target selectivity.

Pesticide vs. Pharmaceutical Design : Pesticidal sulfonamides () prioritize halogenated aromatics for pest enzyme disruption, while pharmaceutical analogs () focus on heterocyclic diversity for human target specificity.

Biological Activity

The compound (3R)-N-{2-cyano-4-fluoro-3-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)oxy]phenyl}-3-fluoropyrrolidine-1-sulfonamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrrolidine core, a sulfonamide functional group, and various fluorinated and cyano substituents, which are associated with diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

  • Pyrrolidine Core : A five-membered nitrogen-containing ring known for its versatility in biological interactions.
  • Sulfonamide Group : Commonly linked to antimicrobial activity.
  • Fluorinated and Cyano Substituents : Enhance electronic properties and biological activity.

Biological Activity

The biological activity of this compound is primarily linked to its potential applications in oncology and antimicrobial research. The following sections detail specific activities observed in studies.

Anticancer Activity

The quinazoline derivative present in the structure is known for its role in kinase inhibition, a critical mechanism in cancer treatment. Preliminary studies suggest that compounds with similar structural features may exhibit anticancer properties through the following mechanisms:

  • Kinase Inhibition : Compounds similar to this structure have shown promising results in inhibiting various kinases involved in cancer progression.
  • Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cells.

Table 1: Comparison of Similar Compounds and Their Activities

Compound NameStructural FeaturesBiological Activity
4-(4-fluorophenyl)-2-methylquinazolineFluorinated phenyl groupAnticancer
6-(methylsulfonyl)quinazolin-4(3H)-oneSulfonamide groupAntimicrobial
2-cyanoquinazolinone derivativesCyano and carbonyl groupsAntiviral

Antimicrobial Activity

The sulfonamide moiety is particularly noteworthy for its role in inhibiting bacterial growth. Research indicates that:

  • The compound may exhibit broad-spectrum antimicrobial activity against various pathogens.
  • Studies have shown that it can effectively inhibit bacterial enzymes critical for survival.

Understanding the mechanisms through which this compound exerts its biological effects is essential for future development. Interaction studies using techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy have been employed to elucidate binding affinities and kinetics with biological macromolecules.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Case Study on Quinazoline Derivatives : A study demonstrated that a related quinazoline derivative exhibited significant inhibition of tumor growth in xenograft models.
  • Antimicrobial Efficacy : Another study evaluated a series of sulfonamide compounds, revealing that certain derivatives had IC50 values significantly lower than traditional antibiotics, indicating enhanced potency.

Q & A

Q. What are the key synthetic routes for (3R)-N-{2-cyano-4-fluoro-3-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)oxy]phenyl}-3-fluoropyrrolidine-1-sulfonamide, and how are intermediates optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the 3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl ether intermediate via nucleophilic aromatic substitution (SNAr) using a fluorophenol derivative and a quinazolinone precursor. Reaction conditions (e.g., K₂CO₃ as a base in DMF at 80–100°C) are critical for regioselectivity .
  • Step 2: Coupling of the (3R)-3-fluoropyrrolidine-1-sulfonamide moiety via amide bond formation. Catalytic bases like triethylamine and coupling agents such as EDCI/HOBt are commonly used .
  • Step 3: Final purification via column chromatography or recrystallization. Solvent polarity adjustments (e.g., ethanol/water mixtures) improve yield and purity .

Key Optimization Parameters:

  • Temperature control during SNAr to minimize side reactions (e.g., dehalogenation) .
  • Chiral resolution techniques (e.g., chiral HPLC) to ensure enantiomeric purity of the (3R)-pyrrolidine intermediate .

Q. How is the compound characterized structurally, and what analytical methods validate its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is prioritized to confirm fluorine substitution patterns, while ¹H/¹³C NMR resolves stereochemistry and aromatic ring connectivity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy), with ESI+ mode preferred for sulfonamide derivatives .
  • X-ray Crystallography: Used sparingly due to crystallinity challenges but critical for absolute configuration confirmation of the (3R)-pyrrolidine center .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, sulfonamide substitution) influence bioactivity?

Methodological Answer:

  • Fluorine Position Analysis: Replace the 4-fluoro group on the phenyl ring with chloro or hydrogen to assess impact on target binding (e.g., kinase inhibition). Fluorine’s electronegativity enhances membrane permeability but may reduce solubility .
  • Sulfonamide Substitution: Compare N-methylsulfonamide vs. unsubstituted sulfonamide analogs. Bulkier groups often decrease enzymatic off-target effects but increase metabolic instability .

Data Contradiction Example:

  • In vitro vs. in vivo activity: A derivative with improved solubility (via cyano → carboxylate substitution) showed reduced cellular uptake due to increased polarity, contradicting initial predictions .

Q. What computational strategies predict binding modes with biological targets (e.g., kinases)?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets. Focus on hydrogen bonding between the sulfonamide group and conserved lysine residues .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å for ligand) and binding free energy (MM-PBSA calculations) .
  • Quantum Mechanics (QM): Assess electronic effects of fluorine substituents on binding affinity using DFT (e.g., B3LYP/6-31G*) .

Q. How are contradictory solubility and potency data resolved in lead optimization?

Methodological Answer:

  • Lipophilicity Adjustments: Introduce polar groups (e.g., morpholine) on the quinazolinone moiety to improve aqueous solubility without sacrificing target affinity .
  • Prodrug Strategies: Mask the cyano group as a phosphate ester to enhance bioavailability, with enzymatic cleavage releasing the active compound .

Case Study:
A methyl → ethyl substitution on the pyrrolidine ring increased logP by 0.5 units but reduced IC₅₀ by 30%, suggesting a trade-off between permeability and potency .

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